(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Duchenne muscular dystrophy nonsense mutation read-through dystrophin restoration

The target compound, (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one, is a synthetic small-molecule belonging to the 2-imino-1,3-thiazolidin-4-one class. It is also designated as RTC13, WAY-301503, or read-through compound 13.

Molecular Formula C14H9N3O4S
Molecular Weight 315.31 g/mol
Cat. No. B12039927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one
Molecular FormulaC14H9N3O4S
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18)/b12-7-
InChIKeyCZZAPCPWFCGOCC-GHXNOFRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTC13 (WAY-301503) Procurement Guide: A 2-Imino-Thiazolidin-4-One Read-Through Compound for Nonsense Mutation Research


The target compound, (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one, is a synthetic small-molecule belonging to the 2-imino-1,3-thiazolidin-4-one class. It is also designated as RTC13, WAY-301503, or read-through compound 13 [1]. The compound functions as a premature termination codon (PTC) read-through inducer, capable of suppressing nonsense mutations to restore full-length functional protein expression [1]. It was originally identified via a luciferase-independent high-throughput screening campaign of approximately 34,000 compounds [2]. The molecular formula is C14H9N3O4S with a molecular weight of 315.31 g/mol [3]. The CAS registry numbers 1359825-94-7 and 313530-30-2 are both associated with this compound [3].

Why Generic Thiazolidinone Analogs Cannot Substitute for RTC13 in Read-Through Assays


Read-through compounds (RTCs) within the thiazolidinone and broader small-molecule classes exhibit profound, non-interchangeable differences in in vivo efficacy. The primary paper establishing RTC13 directly demonstrates that the closely related structural analog RTC14, despite being identified from the same high-throughput screen and sharing the same core scaffold, failed to produce significant read-through activity in vivo, yielding dystrophin levels comparable to the weak aminoglycoside gentamicin [1]. Similarly, while PTC124 (ataluren) showed some in vivo read-through activity, its dystrophin restoration levels were significantly and consistently lower than RTC13 across multiple muscle groups in head-to-head experiments [1]. These quantitative discrepancies—not merely in vitro potency, but functional protein restoration in target tissues—mean that substituting one RTC for another without empirical validation risks experimental failure, particularly in animal models where biodistribution, metabolic stability, and target tissue exposure become critical determinants of outcome [1].

Quantitative Differentiation of RTC13 Versus RTC14, Gentamicin, PTC124, and Novel RTCs


RTC13 Significantly Outperforms RTC14, Gentamicin, and PTC124 in Restoring Dystrophin Protein After Intramuscular Injection in mdx Mice

In the mdx mouse model of DMD, a single intramuscular injection into the tibialis anterior (TA) muscle was used to compare dystrophin restoration across four compounds: RTC13, RTC14, gentamicin, and PTC124. RTC13 restored full-length dystrophin protein to levels reaching up to 8% of wild-type expression, which was significantly higher than all three comparators (P ≤ 0.03 for gentamicin and RTC14; P ≤ 0.002 for PTC124) [1]. RTC14 and gentamicin yielded only weak, limited dystrophin expression, while PTC124 produced a patchier distribution pattern with significantly lower overall protein levels [1].

Duchenne muscular dystrophy nonsense mutation read-through dystrophin restoration

Systemic Administration of RTC13 Restores Dystrophin in Multiple Muscle Groups More Effectively Than PTC124

Following systemic intraperitoneal administration at 30 mg/kg every 5 days for 4 weeks in young mdx mice, RTC13 restored dystrophin protein across multiple muscle groups including diaphragm, heart, gastrocnemius, quadriceps, TA, and biceps brachii. Dystrophin protein levels ranged from 0.5% to 5% of wild-type, but were consistently higher than those observed in PTC124-treated mice across all muscles analyzed (Fig. 5B) [1]. The number of dystrophin-positive fibers was significantly higher in RTC13-treated mice compared to PTC124-treated mice across all muscle sections examined [1].

systemic drug delivery dystrophin quantification multi-tissue biodistribution

RTC13 Systemic Treatment Decreases Serum Creatine Kinase (CK) Levels and Improves Muscle Function, Surpassing Vehicle Controls

Creatine kinase (CK) is a widely accepted serum biomarker of ongoing muscle damage in DMD. In mdx mice, baseline CK values averaged approximately 40,000 U/L versus approximately 10,000 U/L in wild-type C57BL/10 mice [1]. Systemic administration of RTC13 (30 mg/kg IP, every 5 days for 4 weeks) resulted in a significant decrease in serum CK levels compared to vehicle-treated mdx mice (Fig. 6D), paralleled by an increase in muscle strength detected in all treated animals [1]. PTC124 also reduced CK levels, though the dystrophin restoration data indicate lower functional protein levels. Notably, no changes in liver or kidney biomarkers, organ weights, or histopathology were observed, and body weight remained stable throughout the treatment period, demonstrating tolerability [1].

muscle damage biomarkers creatine kinase reduction functional muscle improvement

RTC13 Demonstrates Activity Across All Three Stop Codons and in Multiple Disease-Relevant Genetic Models, Expanding Utility Beyond DMD

Du et al. (2013) demonstrated that RTC13 induces read-through of all three stop codons (UAA, UAG, UGA) in the ATM gene, confirming pan-stop-codon activity comparable to PTC124 [1]. In cells derived from ataxia telangiectasia (A-T) patients harboring different nonsense mutations, RTC13 restored full-length ATM protein. Additionally, RTC13 has been evaluated in McArdle disease cellular models alongside ataluren, amlexanox, and G418, providing cross-disease benchmarking [2]. This contrasts with the more restricted activity profiles reported for some aminoglycoside read-through agents, which exhibit codon-specificity biases.

PTC read-through ataxia telangiectasia nonsense mutation suppression

RTC13 Exhibits Rapid Tissue Distribution with Detectable Levels in Cardiac and Skeletal Muscle, Enabling Target Organ Exposure

Biodistribution studies after a single intraperitoneal injection (30 mg/kg) in mdx mice revealed that RTC13 reaches cardiac and skeletal muscles (heart, diaphragm, TA, quadriceps, gastrocnemius, biceps brachii), with compound detectable in tissues at 30 minutes post-injection and remaining detectable in liver up to 5 days [1]. In contrast, RTC13 was not detected in plasma at any time point, suggesting rapid clearance from blood, while PTC124 maintained detectable plasma concentrations [1]. Liver and kidney retention were observed for both compounds, though PTC124 concentrations in these organs were significantly higher than RTC13 during the first 4 hours post-injection, suggesting differential tissue distribution kinetics [1].

pharmacokinetics tissue biodistribution cardiac muscle targeting

Recommended Application Scenarios for RTC13 Based on Quantitative Evidence


In Vivo Positive Control for DMD Read-Through Pharmacodynamic Studies in mdx Mice

RTC13 is the most extensively validated in vivo read-through compound in the mdx model, with quantified dystrophin restoration (intramuscular: up to 8% of wild-type; systemic: 0.5–5%) exceeding RTC14, gentamicin, and PTC124 in head-to-head experiments [1]. Researchers developing novel read-through agents or gene-editing approaches for DMD should use RTC13 as the benchmark positive control for dystrophin restoration and muscle function improvement, as it provides a reproducible efficacy ceiling against which experimental interventions can be compared. The established dosing regimen (30 mg/kg IP every 5 days) and documented safety profile (no changes in body weight, organ weights, or serum toxicity biomarkers) provide a ready-to-use protocol [1].

Tool Compound for Pan-Stop-Codon Nonsense Mutation Suppression Across Genetic Disease Models

RTC13's demonstrated activity across all three stop codons (UAA, UAG, UGA) in ATM-deficient cells from A-T patients, combined with its evaluation in McArdle disease cellular models, positions it as a versatile tool for laboratories studying diverse nonsense-mutation diseases [REFS-2, REFS-3]. Unlike aminoglycosides such as gentamicin or G418, which exhibit sequence-context-dependent and codon-specific read-through biases, RTC13's broad codon coverage enables consistent experimental design across different mutation types. This is particularly valuable for core facilities or CROs that support multiple rare disease programs requiring a common read-through positive control.

Cardiac and Diaphragm Muscle Targeting in DMD Cardiomyopathy and Respiratory Studies

RTC13 is one of the few read-through compounds with documented dystrophin restoration in cardiac muscle and diaphragm following systemic delivery, confirmed by both immunohistochemistry and Western blot analysis [1]. Given that cardiac and respiratory failure are the leading causes of mortality in DMD patients, RTC13 is uniquely suited for preclinical studies evaluating read-through therapy effects on cardiac and diaphragmatic function. The confirmed tissue biodistribution to heart and diaphragm at 30 minutes post-injection provides pharmacokinetic confidence for timed functional endpoint assessments [1].

Structure-Activity Relationship (SAR) Reference Scaffold for 2-Imino-Thiazolidin-4-One Optimization Programs

The thiazolidinone core of RTC13, featuring a 5-(2-nitrophenyl)furan-2-ylmethylidene substituent at the 5-position and a free 2-imino group, represents a validated pharmacophore for ribosomal read-through activity [2]. Medicinal chemistry programs aiming to improve upon RTC13's potency or pharmacokinetic properties can use this scaffold as a starting point, with the quantitative baseline data from Kayali et al. (2012) serving as reference performance metrics. Early SAR studies have confirmed that structural modifications to this scaffold yield active analogs (e.g., GJ072 series), validating the core as a tractable template for further optimization [2].

Quote Request

Request a Quote for (5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.